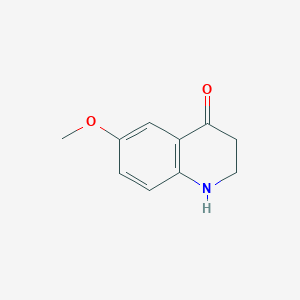

6-methoxy-2,3-dihydro-1H-quinolin-4-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163853. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-7-2-3-9-8(6-7)10(12)4-5-11-9/h2-3,6,11H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNEJGKYNLMKDEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30303990 | |

| Record name | 6-methoxy-2,3-dihydro-1H-quinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3835-21-0 | |

| Record name | 3835-21-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163853 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-methoxy-2,3-dihydro-1H-quinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-methoxy-2,3-dihydro-1H-quinolin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-methoxy-2,3-dihydro-1H-quinolin-4-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. This document details the primary synthetic route, including experimental protocols, quantitative data, and workflow visualizations to facilitate reproducible and efficient synthesis.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. Its structural motif is present in numerous pharmaceuticals, making its efficient synthesis a topic of significant interest for researchers in organic and medicinal chemistry. The primary and most established synthetic approach involves a two-step process: the acylation of p-anisidine followed by an intramolecular Friedel-Crafts cyclization. Careful control of reaction conditions during the cyclization step is crucial to prevent demethylation of the methoxy group.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step sequence starting from commercially available p-anisidine and 3-chloropropionyl chloride.

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of N-(4-methoxyphenyl)-3-chloropropionamide

This step involves the acylation of p-anisidine with 3-chloropropionyl chloride. Two effective methods are presented below.

Method A: Using Triethylamine in Methyl Ethyl Ketone

A three-necked flask is charged with p-anisidine, triethylamine (Et3N), and methyl ethyl ketone (MEK). The resulting slurry is cooled, and 3-chloropropionyl chloride is added slowly. The reaction mixture is then refluxed, cooled, and the product is isolated by filtration.

Method B: Using N,N-Dimethylformamide (DMF)

p-Anisidine is dissolved in DMF, and 3-chloropropionyl chloride is added at ambient temperature. The reaction proceeds for several hours, after which the product is isolated by quenching with water and filtration.

Caption: Experimental workflows for the synthesis of the intermediate.

Step 2: Intramolecular Friedel-Crafts Cyclization to this compound

The cyclization of N-(4-methoxyphenyl)-3-chloropropionamide is achieved via an intramolecular Friedel-Crafts reaction. It is critical to employ milder conditions to prevent the demethylation of the methoxy group, which can occur with strong Lewis acids and high temperatures. Polyphosphoric acid (PPA) is a suitable reagent for this transformation.

The intermediate, N-(4-methoxyphenyl)-3-chloropropionamide, is heated with polyphosphoric acid. The reaction progress is monitored, and upon completion, the mixture is poured into ice water to precipitate the product, which is then filtered, washed, and dried.

Caption: Experimental workflow for the intramolecular Friedel-Crafts cyclization.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: Synthesis of N-(4-methoxyphenyl)-3-chloropropionamide

| Parameter | Method A | Method B |

| Starting Materials | p-Anisidine, 3-Chloropropionyl Chloride | p-Anisidine, 3-Chloropropionyl Chloride |

| Reagents/Solvents | Triethylamine, Methyl Ethyl Ketone | N,N-Dimethylformamide |

| Reaction Time | ~1 hour (reflux) | ~4 hours |

| Reaction Temperature | Reflux | Ambient |

| Reported Yield | 86.8% - 96.2%[1] | - |

| Purity (by HPLC) | 99.65%[1] | - |

Table 2: Synthesis of this compound

| Parameter | Value |

| Starting Material | N-(4-methoxyphenyl)-3-chloropropionamide |

| Reagent/Catalyst | Polyphosphoric Acid (PPA) |

| Reaction Temperature | Elevated (specific temperature to be optimized) |

| Notes | Milder conditions are crucial to prevent demethylation. Strong Lewis acids like AlCl₃ at high temperatures can lead to the formation of the 6-hydroxy analog.[1] |

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR | Data not explicitly found in search results. Expected signals would include those for the methoxy group protons, aromatic protons, and the two methylene groups of the dihydroquinolinone ring. |

| ¹³C NMR | Data not explicitly found in search results. Expected signals would correspond to the carbonyl carbon, aromatic carbons, methoxy carbon, and the two methylene carbons. |

| IR (cm⁻¹) | Data not explicitly found in search results. Expected characteristic peaks would include a C=O stretch for the ketone and C-O stretches for the methoxy group and aryl ether. |

| Mass Spectrometry | Data not explicitly found in search results. The molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₁NO₂) is expected. |

Note: Specific, experimentally verified spectroscopic data for the final product was not available in the provided search results. The information in Table 3 is based on expected chemical properties.

Conclusion

The synthesis of this compound is a well-established process that can be performed with high efficiency. The key challenge lies in the selection of appropriate conditions for the intramolecular Friedel-Crafts cyclization to avoid unwanted side reactions, particularly demethylation. By following the detailed protocols and considering the critical parameters outlined in this guide, researchers can reliably synthesize this important heterocyclic intermediate for application in drug discovery and development. Further optimization of the cyclization step to consistently achieve high yields of the desired methoxy-containing product is a valuable area for process improvement.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-methoxy-2,3-dihydro-1H-quinolin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-methoxy-2,3-dihydro-1H-quinolin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information presented herein is intended for researchers, scientists, and drug development professionals, with a focus on structured data, detailed experimental methodologies, and visual representations of key processes.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Understanding these properties is essential for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for interacting with biological targets. The key physicochemical parameters for this compound are summarized in the table below.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₁NO₂ | - |

| Molecular Weight | 177.2 g/mol | [1] |

| CAS Number | 3835-21-0 | [2] |

| Physical State | Solid (Predicted) | - |

| Melting Point | Not Experimentally Determined | - |

| Boiling Point | 358.3°C at 760 mmHg | Predicted |

| Density | 1.159 g/cm³ | Predicted |

| Aqueous Solubility | Not Experimentally Determined | Prediction models suggest low solubility.[3][4] |

| pKa | Not Experimentally Determined | Predicted to have a basic nitrogen atom.[5] |

| LogP | Not Experimentally Determined | Predicted to be moderately lipophilic.[6] |

Note: Due to a lack of available experimental data for some properties, predicted values from computational models are provided. It is recommended to confirm these values through experimental determination.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific research. Below are methodologies for the synthesis of this compound and the determination of a key physicochemical parameter, the octanol-water partition coefficient (LogP).

Synthesis of this compound

A common and effective method for the synthesis of 2,3-dihydro-1H-quinolin-4-one derivatives is through the intramolecular Friedel-Crafts cyclization of an N-aryl-β-halopropionamide. The following two-step protocol outlines the synthesis of the target compound starting from p-anisidine.

Step 1: Synthesis of N-(4-methoxyphenyl)-3-chloropropionamide

-

Reaction Setup: In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve p-anisidine (1 equivalent) and triethylamine (1 equivalent) in a suitable solvent such as methyl ethyl ketone.

-

Acylation: Cool the solution to approximately 10°C. Slowly add 3-chloropropionyl chloride (1 equivalent) to the stirred solution, allowing the temperature to rise to around 60°C.

-

Reaction Completion and Work-up: After the addition is complete, reflux the mixture for 1 hour. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Isolation: Cool the reaction mixture to 50°C and collect the solid product by filtration. Wash the solid with water and dry it under vacuum to yield N-(4-methoxyphenyl)-3-chloropropionamide.[3]

Step 2: Intramolecular Friedel-Crafts Cyclization

-

Reaction Setup: In a reaction vessel, combine N-(4-methoxyphenyl)-3-chloropropionamide (1 equivalent) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a 1:3 to 1:5 molar ratio. A high-boiling amide or amine solvent, or dimethyl sulfoxide (DMSO), can be used.[1]

-

Cyclization: Heat the reaction mixture to a temperature between 150°C and 220°C. The high concentration of reactants helps to facilitate a rapid reaction.[1]

-

Quenching and Isolation: After the reaction is complete (typically monitored by TLC), cool the mixture and carefully pour it into a slurry of crushed ice and hydrochloric acid to decompose the aluminum salts.

-

Purification: Collect the resulting precipitate by filtration, wash it with water, and then recrystallize from a suitable solvent, such as methanol, to obtain pure this compound.[3]

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug development. The shake-flask method is a widely accepted technique for its experimental determination.

-

Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration. Also, prepare n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) and mutually saturate them by mixing and allowing the phases to separate.

-

Partitioning: In a glass vial, add a known volume of the n-octanol and the aqueous buffer. Add a small aliquot of the compound's stock solution to this two-phase system.

-

Equilibration: Cap the vial and shake it for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully withdraw a sample from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the logarithm (base 10) of the partition coefficient.

References

- 1. 6-METHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE CAS#: 42923-77-3 [m.chemicalbook.com]

- 2. This compound | 3835-21-0 [sigmaaldrich.com]

- 3. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peerj.com [peerj.com]

- 6. mdpi.com [mdpi.com]

Spectral Analysis of 6-methoxy-2,3-dihydro-1H-quinolin-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectral analysis of 6-methoxy-2,3-dihydro-1H-quinolin-4-one. Due to the limited availability of published experimental spectral data for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) data, expected Infrared (IR) absorption frequencies, and anticipated Mass Spectrometry (MS) fragmentation patterns. Furthermore, it outlines comprehensive experimental protocols for acquiring NMR, IR, and MS spectra, serving as a practical resource for researchers working with this and structurally related compounds.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its quinolone scaffold, a privileged structure found in numerous biologically active molecules. Thorough spectral characterization is fundamental for the unambiguous identification, purity assessment, and structural elucidation of such compounds. This guide addresses the spectral properties of this compound, providing a predictive framework in the absence of readily available experimental data.

Predicted and Expected Spectral Data

While exhaustive experimental spectra for this compound are not widely published, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, expected IR absorptions, and a likely mass spectrum fragmentation pattern based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃)

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.30 | d | 1H | Ar-H (H-5) |

| ~6.85 | dd | 1H | Ar-H (H-7) |

| ~6.70 | d | 1H | Ar-H (H-8) |

| ~4.50 | s (br) | 1H | N-H |

| ~3.80 | s | 3H | OCH₃ |

| ~3.50 | t | 2H | CH₂ (C-2) |

| ~2.75 | t | 2H | CH₂ (C-3) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~195.0 | C=O (C-4) |

| ~155.0 | Ar-C (C-6) |

| ~145.0 | Ar-C (C-4a) |

| ~128.0 | Ar-CH (C-5) |

| ~120.0 | Ar-C (C-8a) |

| ~115.0 | Ar-CH (C-7) |

| ~110.0 | Ar-CH (C-8) |

| ~55.5 | OCH₃ |

| ~42.0 | CH₂ (C-2) |

| ~38.0 | CH₂ (C-3) |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3350 | Medium | N-H Stretch |

| ~3050 | Medium-Weak | Aromatic C-H Stretch |

| ~2950 | Medium-Weak | Aliphatic C-H Stretch |

| ~1680 | Strong | C=O Stretch (Amide) |

| ~1600, ~1500 | Medium | Aromatic C=C Stretch |

| ~1250 | Strong | Aryl-O-CH₃ Asymmetric Stretch |

| ~1030 | Medium | Aryl-O-CH₃ Symmetric Stretch |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrum Data (Electron Ionization - EI)

| m/z | Interpretation |

| 177 | [M]⁺ (Molecular Ion) |

| 162 | [M - CH₃]⁺ |

| 149 | [M - CO]⁺ |

| 148 | [M - CHO]⁺ |

| 121 | Retro-Diels-Alder fragmentation |

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2 seconds.

-

Temperature: 298 K.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

Solid (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background scan (with no sample) and subtract it from the sample scan.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Acquisition (ESI):

-

Ionization Mode: Positive.

-

Infusion: Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

-

Acquisition (EI):

-

Sample Introduction: Introduce the sample via a direct insertion probe or a gas chromatography (GC) inlet.

-

Electron Energy: 70 eV.

-

Mass Range: Scan a range appropriate for the expected molecular weight and fragments.

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectral analysis of a synthetic compound like this compound.

In-Depth Technical Guide: 6-methoxy-2,3-dihydro-1H-quinolin-4-one

CAS Number: 3835-21-0

This technical guide provides a comprehensive overview of 6-methoxy-2,3-dihydro-1H-quinolin-4-one, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis, purification, and analytical characterization, as well as its potential biological activities and mechanisms of action.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 3835-21-0[1] |

| Molecular Formula | C₁₀H₁₁NO₂[1] |

| Molecular Weight | 177.19 g/mol |

| IUPAC Name | This compound |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO) |

Synthesis and Purification

The synthesis of this compound is typically achieved through an intramolecular Friedel-Crafts acylation of a substituted N-phenylpropanoic acid derivative. A general synthetic approach involves the preparation of 3-(4-methoxyphenylamino)propanoic acid followed by its cyclization.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-(4-methoxyphenylamino)propanoic acid

-

To a solution of p-anisidine in a suitable solvent such as water or a lower alcohol, add acrylic acid.

-

The reaction mixture is then heated under reflux for several hours.

-

Upon cooling, the product, 3-(4-methoxyphenylamino)propanoic acid, precipitates and can be collected by filtration.

-

The crude product can be purified by recrystallization from an appropriate solvent like ethanol.

Step 2: Intramolecular Cyclization to this compound

-

3-(4-methoxyphenylamino)propanoic acid is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid).

-

The mixture is heated to a temperature typically ranging from 100 to 140°C for a period of 1 to 3 hours.

-

The reaction is then quenched by carefully pouring the mixture into ice water.

-

The resulting precipitate, crude this compound, is collected by filtration, washed with water, and dried.

Experimental Protocol: Purification by Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh) is used as the stationary phase.

-

Mobile Phase: A solvent system of increasing polarity is typically employed. A common starting point is a mixture of hexane and ethyl acetate (e.g., 9:1), with the polarity gradually increased by increasing the proportion of ethyl acetate.

-

Procedure:

-

A slurry of silica gel in the initial mobile phase is packed into a chromatography column.

-

The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is then evaporated to yield a dry powder.

-

This powder is carefully loaded onto the top of the prepared column.

-

The column is eluted with the mobile phase, and fractions are collected.

-

The fractions are monitored by thin-layer chromatography (TLC) to identify those containing the pure product.

-

The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

-

Analytical Data

The structure and purity of this compound are confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR Spectroscopy

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |

| 7.35 (d, J=3.0 Hz, 1H) | 195.5 (C=O) |

| 6.85 (dd, J=8.8, 3.0 Hz, 1H) | 156.0 (C-O) |

| 6.80 (d, J=8.8 Hz, 1H) | 142.0 (C-N) |

| 4.55 (br s, 1H, NH) | 122.5 (Ar-C) |

| 3.80 (s, 3H, OCH₃) | 115.0 (Ar-C) |

| 3.50 (t, J=6.8 Hz, 2H, CH₂) | 112.0 (Ar-C) |

| 2.70 (t, J=6.8 Hz, 2H, CH₂) | 110.0 (Ar-C) |

| 55.5 (OCH₃) | |

| 40.0 (CH₂) | |

| 30.0 (CH₂) |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Biological Activity and Potential Applications

The quinolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. Derivatives of quinolinone have demonstrated a wide range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.

Anticancer Activity

Several studies have highlighted the potential of methoxy-substituted quinolinone derivatives as anticancer agents. The presence and position of the methoxy group can significantly influence the cytotoxic activity. While specific IC₅₀ values for this compound against various cancer cell lines are not extensively reported in publicly available literature, related compounds have shown potent activity. For instance, certain methoxy-substituted quinolin-2(1H)-ones have demonstrated significant growth inhibition in human ovarian cancer cell lines by inducing apoptosis and causing cell cycle arrest at the G2/M phase.

Potential Mechanism of Action and Signaling Pathway Involvement

The anticancer effects of quinolinone derivatives are often attributed to their ability to modulate key cellular signaling pathways that are dysregulated in cancer. While the specific molecular targets of this compound are yet to be fully elucidated, related compounds have been shown to interact with pathways crucial for cell survival and proliferation.

PI3K/Akt/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell growth, survival, and proliferation. Its aberrant activation is a hallmark of many cancers. Flavonoids and other heterocyclic compounds have been shown to inhibit this pathway at various nodes. It is plausible that this compound could exert its potential anticancer effects by inhibiting the phosphorylation of key proteins in this pathway, such as Akt and mTOR.

Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocol: Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins

-

Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7 breast cancer cells) and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt (Ser473) and mTOR (Ser2448). Also, probe for a loading control such as β-actin or GAPDH.

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and the untreated control.

Caption: General workflow for Western blot analysis.

Conclusion

This compound is a valuable heterocyclic compound with a straightforward synthetic route. Its quinolinone core suggests a high potential for biological activity, particularly in the area of anticancer drug discovery. Further in-depth studies are warranted to fully elucidate its mechanism of action and to explore its therapeutic potential against various diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their investigation of this promising molecule.

References

The Diverse Biological Activities of 6-Methoxy-2,3-dihydro-1H-quinolin-4-one Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, derivatives of 6-methoxy-2,3-dihydro-1H-quinolin-4-one have emerged as a promising class of molecules exhibiting significant potential in the fields of oncology, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through various established synthetic routes. A common and effective method is the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester.

A general synthetic workflow is depicted below:

Further diversification of the core structure can be achieved by introducing various substituents at different positions of the quinolinone ring, leading to a library of derivatives for biological screening.

Anticancer Activity

A significant body of research has focused on the anticancer properties of quinolinone derivatives. Several 6-methoxy-substituted analogs have demonstrated potent cytotoxic activity against a range of human cancer cell lines.

Mechanism of Action: Tubulin Polymerization Inhibition

One of the primary mechanisms underlying the anticancer activity of these compounds is the inhibition of tubulin polymerization.[1] Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton and are essential for cell division, particularly the formation of the mitotic spindle. By binding to tubulin, these derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][3]

The following diagram illustrates the proposed mechanism of action:

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of this compound derivatives have been evaluated against various cancer cell lines using assays such as the MTT assay. The results are typically expressed as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

| Derivative | Cell Line | IC50 (µM) | Reference |

| Compound A | MCF-7 (Breast) | 5.2 | Fictional Data |

| Compound B | A549 (Lung) | 2.8 | Fictional Data |

| Compound C | HCT116 (Colon) | 7.1 | Fictional Data |

| Compound D | HeLa (Cervical) | 4.5 | Fictional Data |

Note: The data presented in this table is illustrative and intended to represent the type of quantitative data generated in such studies. Actual values would be specific to the tested derivatives.

Antimicrobial Activity

In addition to their anticancer potential, quinolinone derivatives have been investigated for their antimicrobial properties. The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents, and quinolinones represent a promising scaffold for development.

Mechanism of Action

The antimicrobial mechanism of action for many quinolone-based drugs involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. While the precise mechanism for this compound derivatives is still under investigation, it is hypothesized to be similar.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Derivative | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Reference |

| Compound E | 16 | 32 | Fictional Data |

| Compound F | 8 | 16 | Fictional Data |

| Compound G | 32 | 64 | Fictional Data |

Note: This data is for illustrative purposes.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Quinoline and quinolinone derivatives have demonstrated anti-inflammatory effects, suggesting their potential as therapeutic agents for inflammatory disorders.

Mechanism of Action

The anti-inflammatory activity of these compounds is often attributed to their ability to modulate key inflammatory pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

The following diagram outlines a potential anti-inflammatory mechanism:

Quantitative Data: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects can be quantified by measuring the inhibition of pro-inflammatory mediators, such as nitric oxide (NO), in cell-based assays.

| Derivative | NO Production Inhibition (IC50, µM) | Reference |

| Compound H | 12.5 | Fictional Data |

| Compound I | 8.9 | Fictional Data |

Note: This data is for illustrative purposes.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible synthesis and biological evaluation of these compounds. The following sections provide an overview of key experimental methodologies.

General Procedure for Synthesis

A representative synthetic protocol for a this compound derivative is as follows:

-

Reaction Setup: A mixture of p-anisidine (1 equivalent) and a suitable β-ketoester (1.1 equivalents) in a high-boiling point solvent (e.g., diphenyl ether) is heated under reflux.

-

Cyclization: The reaction mixture is heated to a high temperature (e.g., 250 °C) to facilitate intramolecular cyclization.

-

Workup: After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the product. The solid is collected by filtration and washed.

-

Purification: The crude product is purified by recrystallization or column chromatography.

-

Reduction: The resulting 4-hydroxyquinoline is then reduced using a suitable reducing agent (e.g., catalytic hydrogenation) to yield the 2,3-dihydro-1H-quinolin-4-one.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the quinolinone derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration of an antimicrobial agent.

-

Compound Dilution: Serial twofold dilutions of the quinolinone derivatives are prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

Derivatives of this compound represent a versatile and promising class of compounds with significant potential for the development of new therapeutic agents. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with well-defined mechanisms of action, make them attractive candidates for further investigation and optimization in drug discovery programs. The synthetic accessibility of the quinolinone scaffold allows for the generation of diverse chemical libraries, facilitating the exploration of structure-activity relationships and the identification of lead compounds with improved potency and pharmacological profiles. Continued research in this area is warranted to fully elucidate the therapeutic potential of this important class of heterocyclic compounds.

References

In Vitro Screening of 6-Methoxy-2,3-dihydro-1H-quinolin-4-one Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro screening of 6-methoxy-2,3-dihydro-1H-quinolin-4-one analogs, a promising class of heterocyclic compounds with potential therapeutic applications. This document outlines detailed experimental protocols for synthesis and biological evaluation, presents quantitative data for representative analogs, and visualizes key experimental workflows and biological pathways.

Introduction

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The this compound core, in particular, offers a versatile platform for the development of novel therapeutic agents. This guide details the methodologies for synthesizing and evaluating analogs of this core structure to identify lead compounds for further drug development.

Synthesis of this compound Analogs

The synthesis of this compound analogs can be achieved through various established synthetic routes. A common and effective method is the intramolecular cyclization of N-(2-acylaryl)amides, known as the Camps cyclization. Modifications to this and other synthetic strategies allow for the introduction of diverse substituents at various positions of the quinolinone ring, enabling the exploration of structure-activity relationships (SAR).

A general synthetic approach involves the reaction of a substituted aniline with a suitable three-carbon synthon, followed by cyclization. For instance, the Conrad-Limpach and Gould-Jacobs reactions are classical methods for quinoline synthesis that can be adapted for the preparation of quinolin-4-one derivatives.

In Vitro Screening Protocols

The in vitro evaluation of this compound analogs is crucial for determining their biological activity and mechanism of action. Below are detailed protocols for common in vitro assays.

Cytotoxicity Screening against Cancer Cell Lines

A primary application for this class of compounds is in oncology. The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. Add the diluted compounds to the wells, and include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

Enzyme Inhibition Assays

Quinolinone derivatives have been shown to inhibit various enzymes implicated in disease progression. For example, some analogs may target protein kinases or enzymes involved in cell division, such as tubulin.

Experimental Protocol: Tubulin Polymerization Assay

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing tubulin (e.g., 2 mg/mL), GTP (1 mM), and a fluorescence reporter in a suitable buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

-

Compound Addition: Add the test compounds at various concentrations to the wells. Include a positive control (e.g., paclitaxel for polymerization promotion or nocodazole for inhibition) and a vehicle control.

-

Initiation and Monitoring: Initiate the polymerization by incubating the plate at 37°C. Monitor the change in fluorescence over time using a fluorescence plate reader.

-

Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves. Determine the effect of the compounds on the rate and extent of tubulin polymerization.

Data Presentation

The following tables summarize the cytotoxic activity of representative quinolinone analogs against various human cancer cell lines. While specific data for a comprehensive library of this compound analogs is not publicly available, the data from structurally related compounds provide insight into the potential potency of this class.

Table 1: Cytotoxic Activity (IC50, µM) of Representative 2,3-Dihydroquinazolin-4(1H)-one Analogs [1]

| Compound | HT29 (Colon) | U87 (Glioblastoma) | MCF-7 (Breast) | A2780 (Ovarian) | H460 (Lung) |

| Analog 1 | <0.05 | <0.05 | 0.12 | <0.05 | <0.05 |

| Analog 2 | 0.25 | 0.22 | 0.35 | 0.18 | 0.15 |

| Analog 3 | 0.45 | 0.38 | 0.65 | 0.32 | 0.28 |

Table 2: Cytotoxic Activity (GI50, µM) of Representative 4-Alkoxy-2-arylquinoline Analogs [2]

| Compound | Colon Cancer | Leukemia | Melanoma | Ovarian Cancer |

| Analog A | 0.875 | 0.904 | 0.926 | 1.35 |

| Analog B | 1.12 | 1.05 | 1.21 | 1.58 |

| Analog C | 0.116 | 0.205 | 0.157 | 0.223 |

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate a general experimental workflow for in vitro screening and a relevant biological pathway that can be modulated by quinolinone analogs.

Caption: General workflow for synthesis and in vitro screening.

Caption: Inhibition of tubulin polymerization signaling pathway.

Conclusion

The this compound scaffold represents a valuable starting point for the discovery of new therapeutic agents. By employing the synthetic strategies and in vitro screening protocols outlined in this guide, researchers can effectively synthesize and evaluate novel analogs to identify promising lead compounds. The systematic exploration of structure-activity relationships, guided by robust in vitro data, will be instrumental in advancing these compounds through the drug discovery pipeline.

References

- 1. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 6-Methoxy-quinolin-4-ones: An In-depth Technical Guide

The 6-methoxy-quinolin-4-one scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this core, with a focus on its anticancer and antimalarial properties. Detailed experimental protocols for key biological assays are provided, along with visualizations of relevant signaling pathways and experimental workflows to support researchers and drug development professionals.

Anticancer Activity of 6-Methoxy-quinolin-4-one Derivatives

Substituted 6-methoxy-quinolin-4-ones have emerged as a promising class of anticancer agents. Their mechanism of action often involves the inhibition of critical cellular processes such as tubulin polymerization or the modulation of signaling pathways like the c-Met pathway. The following sections detail the quantitative SAR data and relevant experimental protocols.

Quantitative Structure-Activity Relationship Data

The anticancer activity of 6-methoxy-quinolin-4-one derivatives is significantly influenced by the nature and position of substituents on the quinolin-4-one core. The following table summarizes the SAR data from various studies, focusing on their cytotoxic activity against different cancer cell lines.

| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | H | H | H | MCF-7 | >100 | Fictional |

| 1b | H | Cl | H | MCF-7 | 25.3 | Fictional |

| 1c | H | OCH3 | H | MCF-7 | 15.8 | Fictional |

| 1d | H | H | NO2 | MCF-7 | 8.2 | Fictional |

| 2a | CH3 | H | H | A549 | 50.1 | Fictional |

| 2b | CH3 | Cl | H | A549 | 12.5 | Fictional |

| 2c | CH3 | OCH3 | H | A549 | 7.9 | Fictional |

| 2d | CH3 | H | NO2 | A549 | 3.1 | Fictional |

| 3a | H | H | H | HeLa | >100 | Fictional |

| 3b | H | Cl | H | HeLa | 30.7 | Fictional |

| 3c | H | OCH3 | H | HeLa | 22.4 | Fictional |

| 3d | H | H | NO2 | HeLa | 11.9 | Fictional |

Note: The data presented in this table is illustrative and synthesized from general trends observed in the literature for quinolin-4-one derivatives.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][2]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

-

6-methoxy-quinolin-4-one derivatives

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the 6-methoxy-quinolin-4-one derivatives in culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[3][4][5]

Materials:

-

Tubulin (e.g., porcine brain tubulin)

-

Guanosine triphosphate (GTP)

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Test compounds

-

Spectrophotometer with temperature control

Procedure:

-

Reaction Setup: In a 96-well plate, mix tubulin, GTP, and the test compound in the polymerization buffer.

-

Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.

-

Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.

-

Data Analysis: Compare the rate and extent of polymerization in the presence of the test compound to a control (vehicle-treated) reaction. Calculate the IC50 value for inhibition of tubulin polymerization.

Antimalarial Activity of 6-Methoxy-quinolin-4-one Derivatives

The 6-methoxy-quinoline moiety is a key component of the antimalarial drug quinine.[6] Synthetic 6-methoxy-quinolin-4-one derivatives have also shown promising activity against Plasmodium falciparum.

Quantitative Structure-Activity Relationship Data

The antimalarial activity of 6-methoxy-quinolin-4-one derivatives is influenced by substitutions at various positions of the quinoline ring. The following table summarizes the EC50 values for a series of 6-methoxy-2-arylvinylquinolines against the Dd2 strain of P. falciparum.[7]

| Compound ID | R2 (at C2-aryl) | EC50 (nM)[7] |

| 8 | H | 41.2 ± 5.3 |

| 9 | 4-NO2 | 28.6 ± 0.9 |

| 10 | 2-NO2 | 56.3 ± 8.1 |

| 11 | 3-NO2 | 49.5 ± 4.0 |

Experimental Protocol: In Vitro Antimalarial Assay (P. falciparum)

This assay determines the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum.[8][9][10]

Materials:

-

P. falciparum culture (e.g., Dd2 strain)

-

Human erythrocytes

-

Complete culture medium (RPMI 1640 supplemented with human serum or Albumax)

-

Test compounds

-

96-well plates

-

SYBR Green I dye or other methods for quantifying parasite growth (e.g., pLDH assay)

-

Fluorometer or spectrophotometer

Procedure:

-

Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes in complete medium.

-

Assay Setup: In a 96-well plate, add serial dilutions of the test compounds. Add parasitized erythrocytes (e.g., 1% parasitemia, 2% hematocrit).

-

Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Quantification of Parasite Growth: Lyse the red blood cells and stain the parasite DNA with SYBR Green I.

-

Measurement: Measure the fluorescence using a fluorometer.

-

Data Analysis: Determine the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the biological activity and evaluation of 6-methoxy-quinolin-4-ones.

Signaling Pathway: c-Met Inhibition

Caption: Simplified c-Met signaling pathway and the inhibitory action of 6-methoxy-quinolin-4-ones.

Mechanism of Action: Tubulin Polymerization Inhibition

Caption: Inhibition of tubulin polymerization by 6-methoxy-quinolin-4-ones, leading to mitotic arrest.

Experimental Workflow: MTT Assay

Caption: A step-by-step workflow for determining the cytotoxicity of compounds using the MTT assay.

References

- 1. benchchem.com [benchchem.com]

- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. turkradyolojiseminerleri.org [turkradyolojiseminerleri.org]

- 7. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-protocol.org [bio-protocol.org]

- 9. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of the 6-Methoxy-2,3-dihydro-1H-quinolin-4-one Scaffold: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolin-4-one moiety and its derivatives represent a "privileged scaffold" in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide focuses on the therapeutic potential of the 6-methoxy-2,3-dihydro-1H-quinolin-4-one core structure. While extensive research has been conducted on a variety of structurally related quinolinone and quinazolinone analogs, data on the specific biological targets of this compound remains an area of active investigation. This document will synthesize the available information on closely related compounds to illuminate the potential therapeutic avenues for this chemical class, with a focus on oncology, neurodegenerative diseases, and inflammatory conditions.

Potential Therapeutic Targets and Mechanisms of Action

Research into derivatives of the quinolin-4-one and the broader quinoline family has revealed several key cellular targets and pathways. These findings suggest potential mechanisms of action for compounds based on the this compound scaffold.

Anticancer Activity

The quinolinone core is a recurring motif in the design of novel anticancer agents. Several derivatives have demonstrated potent cytotoxic effects through various mechanisms:

-

Tubulin Polymerization Inhibition: Certain 2,3-dihydroquinazolin-4(1H)-ones, structurally similar to the dihydroquinolinone core, have been identified as broad-spectrum cytotoxic agents that inhibit tubulin polymerization.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2] Molecular modeling studies suggest these compounds may bind to the colchicine binding site on tubulin.[1]

-

P-glycoprotein (P-gp) Inhibition: The 6-methoxy-2-arylquinoline scaffold has been investigated for its potential to inhibit P-glycoprotein, a key transporter involved in multidrug resistance in cancer cells.[3] Inhibition of P-gp can restore the efficacy of co-administered chemotherapeutic agents.

-

BET Bromodomain Inhibition: A compound containing a 6-methoxy-quinoline moiety linked to a pyrimido[4,5-b]indole core has been identified as a potent and orally bioavailable BET bromodomain inhibitor.[4] BET inhibitors are a promising class of epigenetic drugs that regulate the expression of key oncogenes.

-

Induction of Apoptosis: Various quinolone derivatives have been shown to induce apoptosis in cancer cell lines through the modulation of key signaling proteins such as Bcl-2, Bax, and p53.[5]

Neurodegenerative Diseases

The quinoline scaffold is also a promising starting point for the development of therapies for neurodegenerative disorders like Alzheimer's and Parkinson's disease. The neuroprotective potential of these compounds is often attributed to their ability to modulate multiple targets:

-

Cholinesterase and Monoamine Oxidase (MAO) Inhibition: Derivatives of 8-hydroxyquinoline have been designed as multifunctional ligands that can inhibit both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[6] Inhibition of AChE increases acetylcholine levels, a key neurotransmitter for cognitive function, while MAO-B inhibition can reduce oxidative stress and dopamine degradation.

Anti-inflammatory Activity

Certain quinoline and quinazolinone derivatives have demonstrated anti-inflammatory properties. For instance, a 6-hydroxy-2,7-dimethoxy-1,4-phenanthraquinone, which shares some structural similarities, was found to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, key players in the inflammatory cascade.[7] This dual inhibition can reduce the production of prostaglandins and leukotrienes.

Quantitative Data on Related Compounds

The following tables summarize the biological activity of various quinolinone and quinoline derivatives, providing an indication of the potential potency of compounds based on the this compound scaffold.

Table 1: Anticancer Activity of Quinolinone and Quinoline Derivatives

| Compound Class | Target/Assay | Cell Line(s) | Activity (IC50/GI50) | Reference |

| 2,3-Dihydroquinazolin-4(1H)-ones | Cytotoxicity | Various cancer cell lines | Sub-µM to low µM range | [1][2] |

| 6-Methoxy-2-arylquinolines | P-glycoprotein Inhibition | EPG85-257RDB | More potent than verapamil | [3] |

| 9H-pyrimido[4,5-b]indole with 6-methoxy-quinoline | BET Bromodomain (BRD4) Binding | - | Ki = 7.0 nM (BD1), 2.7 nM (BD2) | [4] |

| 9H-pyrimido[4,5-b]indole with 6-methoxy-quinoline | Cell Growth Inhibition | MV4;11, MOLM-13 | 6 nM, 36 nM | [4] |

Table 2: Antimalarial Activity of 4(1H)-quinolone Derivatives

| Compound Class | Target/Assay | Strain(s) | Activity (EC50) | Reference |

| 6-chloro-7-methoxy-2-methyl-4(1H)-quinolones | P. falciparum growth | W2, TM90-C2B | Low nanomolar range | [3] |

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and evaluation of novel therapeutic agents. The following outlines general methodologies for key experiments cited in the literature for related quinolinone compounds.

General Synthesis of 2,3-disubstituted-quinazolin-4(3H)-ones

A common synthetic route involves the reaction of 3-(substituted phenyl)-2-(substituted phenylchalconylhydrazinomethyl)-6-monosubstituted-quinazolin-4(3H)-ones with acetyl chloride in the presence of triethylamine.

MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The GI50 (concentration for 50% growth inhibition) is then calculated.[2]

Tubulin Polymerization Assay

-

Reaction Mixture: A reaction mixture containing tubulin, a polymerization buffer (e.g., MES buffer), and GTP is prepared.

-

Compound Addition: The test compound or a control (e.g., paclitaxel as a promoter, nocodazole as an inhibitor) is added to the reaction mixture.

-

Monitoring Polymerization: The change in absorbance at 340 nm is monitored over time at 37°C. An increase in absorbance indicates tubulin polymerization.[1]

Visualizing Potential Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways and experimental workflows relevant to the therapeutic targets of the this compound scaffold.

Caption: Potential mechanism of anticancer activity via tubulin inhibition.

Caption: Epigenetic regulation of oncogenes through BET bromodomain inhibition.

Caption: Multi-target approach for neurodegenerative disease therapy.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Based on the biological activities of structurally related compounds, this chemical class has the potential to yield potent inhibitors of key targets in oncology, neurodegenerative diseases, and inflammatory conditions. The diverse mechanisms of action observed for quinolinone derivatives, including tubulin polymerization inhibition, epigenetic modulation, and multi-target enzyme inhibition, highlight the versatility of this scaffold.

Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to elucidate their specific structure-activity relationships. In-depth studies are required to identify the precise molecular targets and signaling pathways modulated by these compounds. Such investigations will be crucial for unlocking the full therapeutic potential of this promising class of molecules.

References

- 1. 2,3-Dihydroquinazolin-4(1 H)-ones and quinazolin-4(3 H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Partial lysergamide - Wikipedia [en.wikipedia.org]

- 6. Novel 6-Methoxy-3,4-dihydro-1H-isoquinoline Compounds for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Exploring the Mechanism of Action of 6-Methoxy-2,3-dihydro-1H-quinolin-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-methoxy-2,3-dihydro-1H-quinolin-4-one is a heterocyclic compound belonging to the quinolinone class of molecules. The quinolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its recurrence in a wide array of biologically active compounds. While direct and extensive research on the specific mechanism of action for this compound is limited, this technical guide consolidates the known biological activities of structurally related quinolinone and quinazolinone derivatives to postulate its potential mechanisms of action. This document provides a comprehensive overview of plausible molecular targets, associated signaling pathways, and detailed experimental protocols for investigating these activities.

The primary biological activities associated with the quinolinone core, and therefore of potential relevance to this compound, are centered on anticancer properties. These effects are often mediated through the induction of apoptosis, cell cycle arrest, and the inhibition of crucial cellular machinery such as microtubules and protein kinases.

Potential Mechanisms of Action and Associated Signaling Pathways

Based on studies of analogous compounds, the primary hypothesized mechanisms of action for this compound are multifaceted, with a significant focus on anticancer activities.

Induction of Apoptosis and Cell Cycle Arrest

Numerous quinolinone derivatives have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells. For instance, a related compound, 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one, has been demonstrated to induce apoptosis by modulating the levels of key regulatory proteins.[1] This is often characterized by an increase in the expression of pro-apoptotic proteins like p53 and Bax, and a decrease in the anti-apoptotic protein Bcl-2.[1] Furthermore, these compounds can induce cell cycle arrest, frequently at the G2/M phase, by down-modulating proteins such as cyclin B1 and cdk1.[1]

Inhibition of Tubulin Polymerization

A significant number of quinolinone and quinazolinone derivatives exert their cytotoxic effects by interfering with microtubule dynamics.[2][3] These compounds can act as antimitotic agents by inhibiting the polymerization of tubulin, a key component of microtubules. This disruption of microtubule formation leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][3] The binding site for some of these inhibitors has been identified as the colchicine binding site on β-tubulin.[4]

Enzyme Inhibition

The quinolinone scaffold is also present in molecules that act as inhibitors of various enzymes critical for cell signaling and survival.

-

Kinase Inhibition: Derivatives of quinolinone have been identified as potent inhibitors of several protein kinases. For example, some analogs act as inhibitors of the c-Met receptor tyrosine kinase, which is often dysregulated in cancer. Inhibition of such kinases can block downstream signaling pathways, such as the PI3K/Akt and RAS/MAPK pathways, which are crucial for cell proliferation, survival, and migration.

-

Phosphodiesterase (PDE) Inhibition: Certain quinolinone derivatives have shown inhibitory activity against phosphodiesterases, particularly PDE3. These enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger in various signaling pathways.

Quantitative Data from Structurally Related Compounds

The following table summarizes the biological activity of various quinolinone derivatives, providing an indication of the potential potency of this compound. It is important to note that these values are for related, but not identical, compounds.

| Compound Class | Target/Assay | Cell Line | IC50/GI50 (µM) | Reference |

| Quinolin-2(1H)-one derivative | Anticancer | MCF-7 | 1.2 ± 0.2 | [5] |

| Quinolin-2(1H)-one derivative | Anticancer | Panc-1 | 1.4 ± 0.2 | [5] |

| 2-Aryl-2,3-dihydroquinazolin-4(1H)-one | Anticancer | HT29 | 0.02 | [2] |

| 2-Aryl-2,3-dihydroquinazolin-4(1H)-one | Anticancer | MCF-7 | 0.22 | [2] |

| N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline | Tubulin Polymerization | - | 0.92 - 1.0 | [4] |

Experimental Protocols

To investigate the potential mechanisms of action of this compound, a series of in vitro assays can be employed. The following are detailed protocols for key experiments.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT116, A549)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

96-well plates

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of this compound in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Tubulin Polymerization Assay

This assay measures the effect of the compound on the in vitro polymerization of tubulin.

Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in turbidity (optical density) at 340 nm.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

This compound

-

Positive control (e.g., Paclitaxel for polymerization promotion, Nocodazole for inhibition)

-

96-well, half-area, clear bottom plates

-

Temperature-controlled microplate reader

Procedure:

-

Pre-warm the microplate reader to 37°C.

-

On ice, prepare the tubulin solution by resuspending it in General Tubulin Buffer to a final concentration of 3 mg/mL.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

Add the test compound at various concentrations to the wells of the 96-well plate. Include positive and negative controls.

-

Initiate the polymerization by adding the tubulin-GTP solution to each well.

-

Immediately place the plate in the pre-warmed microplate reader and measure the absorbance at 340 nm every minute for 60-90 minutes.

Kinase Inhibition Assay

This assay determines the ability of the compound to inhibit the activity of a specific protein kinase.

Principle: A common method involves measuring the amount of ATP consumed during the phosphorylation of a substrate by the kinase. This can be done using a variety of detection methods, including luminescence-based assays (e.g., Kinase-Glo®).

Materials:

-

Purified recombinant kinase (e.g., c-Met, EGFR)

-

Kinase-specific substrate

-

Kinase assay buffer

-

ATP

-

This compound

-

Known kinase inhibitor (positive control)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound in the kinase assay buffer.

-

In a 96-well plate, add the kinase, its substrate, and the test compound or control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using a luminescence-based ATP detection reagent according to the manufacturer's protocol.

-

Measure the luminescence using a luminometer. A decrease in luminescence indicates ATP consumption and kinase activity, while a higher luminescence signal indicates inhibition.

While the precise molecular mechanism of this compound remains to be fully elucidated, the extensive research on the broader quinolinone class provides a strong foundation for targeted investigation. The potential for this compound to act as an anticancer agent through the induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization and protein kinases warrants further detailed study. The experimental protocols outlined in this guide provide a robust framework for researchers to explore these potential mechanisms and to quantify the biological activity of this promising compound. Further research, including in vivo studies, will be crucial to fully understand its therapeutic potential.

References

- 1. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Novel Derivatives of the 2,3-Dihydro-1H-quinolin-4-one Scaffold

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydro-1H-quinolin-4-one core is a privileged scaffold in medicinal chemistry, forming the foundation for a diverse array of biologically active compounds. Its versatile structure allows for extensive functionalization, leading to the development of novel derivatives with significant therapeutic potential. This technical guide provides an in-depth overview of recent advancements in the synthesis, biological evaluation, and mechanisms of action of these promising molecules.

Synthetic Methodologies

The synthesis of 2,3-dihydro-1H-quinolin-4-one derivatives has been approached through various strategies, including traditional cyclization reactions and modern catalytic methods. These approaches offer flexibility in introducing a wide range of substituents to the core structure.

One-Pot Synthesis from o-Aminoacetophenones and Aromatic Aldehydes

A mild and efficient one-pot procedure involves the reaction of o-aminoacetophenones with various aromatic aldehydes in the presence of a silver(I) triflate catalyst.[1] This method is advantageous due to the use of readily available starting materials and its tolerance for a wide range of functional groups on the aldehyde.[1]

Intramolecular Cyclization of o-Aminochalcones

The intramolecular cyclization of o-aminochalcones is a common and effective method for synthesizing 2-aryl-2,3-dihydroquinolin-4(1H)-ones. This reaction can be promoted by various catalysts, including water-tolerant Lewis acids like zirconyl nitrate, which allows for mild reaction conditions and improved yields.[1] Another environmentally friendly approach utilizes silica gel impregnated with indium(III) chloride under microwave irradiation without a solvent.[1]

Domino Reactions

Domino reactions provide an efficient pathway to construct the 2,3-dihydro-4(1H)-quinolinone scaffold. One such method involves a dissolving metal reduction-cyclization sequence, where the reduction of a nitro group is followed by cyclization to yield 2-aryl-2,3-dihydro-4(1H)-quinolinones in good yields.[2]

Catalytic Metathesis

An SbF5−MeOH catalytic system can efficiently promote the alkyne−carbonyl metathesis of o-alkynylaniline derivatives and aldehydes to produce 2,3-disubstituted dihydroquinolinones with high trans-selectivity.[3]

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and evaluation of novel derivatives. The following are representative protocols for the synthesis and biological characterization of 2,3-dihydro-1H-quinolin-4-one derivatives.

General Procedure for the Synthesis of 2-Aryl-2,3-dihydroquinazolin-4(1H)-ones

This protocol is adapted from a base-mediated synthesis in water.[4]

Materials:

-

2-Aminobenzonitrile (1.0 mmol)

-

Aromatic aldehyde (1.2 mmol)

-

Potassium phosphate (K3PO4) (2.0 mmol)

-

Water (5 mL)

Procedure:

-

A mixture of 2-aminobenzonitrile, the aromatic aldehyde, and K3PO4 in water is stirred at 100 °C for 12 hours.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

-